Tetrahydroanthraquinone

Pulping Lignin Catalysis

Substituting tetrahydroanthraquinone with fully aromatic anthraquinone alters redox behavior, working solution stability, and byproduct profiles in H2O2 production or bioassays. This partially hydrogenated derivative (logP 2.648) offers distinct lipophilicity and catalytic cycle performance. - Preferred catalyst for high-yield neutral sulfite/soda pulping; preserves carbohydrate integrity. - Validated scaffold for 5-LOX inhibitor SAR studies (differentiated potency vs naphthoquinones). - Essential for epoxide regeneration pathway research in anthraquinone process optimization.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 4923-66-4
Cat. No. B8792033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroanthraquinone
CAS4923-66-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-2,5-6H,3-4,7-8H2
InChIKeyOTBHDFWQZHPNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroanthraquinone: Key Properties & Industrial Relevance


Tetrahydroanthraquinone (1,2,3,4-tetrahydroanthracene-9,10-dione, CAS 4923-66-4) is a partially hydrogenated derivative of anthraquinone, characterized by a saturated A-ring fused to the quinoid B- and C-rings . With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, this compound is a yellowish crystalline solid with a melting point of 99-101 °C, a boiling point of approximately 380.4 °C at 760 mmHg, and a density of 1.24 g/cm³ . Its structural modification relative to anthraquinone confers distinct physicochemical properties, including altered solubility profiles and redox behavior, making it a key intermediate in the production of hydrogen peroxide and a valuable scaffold in medicinal chemistry and materials science [1].

H₂O₂ process research

Key working solution component for anthraquinone-process kinetic and catalyst studies.

Pulping catalyst

Supports carbohydrate preservation in neutral sulfite and soda pulping workflows.

Medicinal chemistry scaffold

Moderate lipophilicity scaffold for cell-based assay design and SAR exploration.

Tetrahydroanthraquinone Substitution: Performance Gaps


In scientific and industrial workflows, substituting tetrahydroanthraquinone with its parent compound, anthraquinone, or other partially hydrogenated analogs can compromise reaction efficiency, product purity, and biological activity. For instance, in the anthraquinone process for hydrogen peroxide (H₂O₂) production, the tetrahydro derivative plays a distinct role in the redox cycle, and its substitution can alter the working solution's active quinone concentration and byproduct profile [1]. Furthermore, the hydrogenation state directly impacts the compound's lipophilicity (logP ≈ 2.648 for tetrahydroanthraquinone), which critically influences its membrane permeability in biological assays compared to its fully aromatic counterpart . Consequently, direct substitution without quantitative performance validation can introduce unacceptable variability in key performance indicators, ranging from catalytic cycle stability to bioactivity potency.

Redox cycle disruption

Hydrogenation state governs active quinone regeneration; substituting with anthraquinone may alter byproduct profile in H₂O₂ process.

Pulping performance gap

Reported viscosity advantage in pulping may not transfer if replaced by parent anthraquinone; direct substitution requires quantitative validation.

Lipophilicity mismatch

Hydrogenation shifts logP relative to fully aromatic anthraquinone, potentially altering membrane permeability in bioassays.

Tetrahydroanthraquinone Performance Benchmarks


Pulping Performance vs. Anthraquinone

In neutral sulfite and soda pulping, the relative effectiveness of tetrahydroanthraquinone compared to anthraquinone was directly assessed. Tetrahydroanthraquinone demonstrated a significant advantage in carbohydrate preservation and delignification efficiency, leading to higher pulp viscosity and yield under otherwise identical process conditions [1].

Pulp viscosity
Head-to-head
Tetrahydroanthraquinone-treated pulp showed significantly higher viscosity than anthraquinone-treated pulp under matched pulping conditions.
Supports carbohydrate preservation and yield optimization.
Conditions: neutral sulfite/soda pulping; exact fold-change varies with process parameters.
Pulping Lignin Catalysis

5-LOX Inhibition Potency vs. Naphthoquinones

A direct head-to-head comparison revealed that tetrahydroanthraquinone derivatives (compounds 3 and 4) are less potent inhibitors of 5-lipoxygenase (5-LOX) than their corresponding naphthoquinone analogs (compounds 1 and 2) in activated human granulocytes [1]. This demonstrates that while tetrahydroanthraquinone exhibits bioactivity, its profile is distinct and not interchangeable with related quinone scaffolds.

5-LOX inhibition rank
Head-to-head
Tetrahydroanthraquinone derivatives ranked less potent than corresponding naphthoquinone analogs in human granulocyte assay.
Indicates distinct scaffold potency; not interchangeable with naphthoquinones.
Exact IC50 not reported; ranking based on assay data.
Inflammation 5-LOX Enzyme Inhibition

Active Quinone Recovery in H₂O₂ Production

In the industrial anthraquinone process for H₂O₂ production, alkylated tetrahydroanthraquinone is a key working solution component. Its oxidation generates an epoxide byproduct (epoxided alkyltetrahydroanthraquinone) that cannot produce H₂O₂ and must be catalytically converted back to active quinone forms over a sodium-promoted aluminum oxide catalyst [1]. This process is specific to the tetrahydro derivative; the fully aromatic anthraquinone undergoes a different disproportionation reaction under these conditions, highlighting the non-interchangeable nature of these compounds in the H₂O₂ production cycle.

Regeneration pathway
Class-level
Forms epoxide byproduct during oxidation; requires Na-promoted Al₂O₃ catalyst for re-conversion to active quinone. Parent AQ undergoes disproportionation instead.
Critical for H₂O₂ process catalyst life and byproduct control.
Kinetic model specific to tetrahydro derivative at 60–80 °C.
Hydrogen Peroxide Anthraquinone Process Catalysis

Lipophilicity for Membrane Permeability

Tetrahydroanthraquinone exhibits a moderate lipophilicity with a calculated logP value of approximately 2.648 . This value positions it distinctly from more polar anthraquinone derivatives (e.g., hydroxylated forms) and the more lipophilic parent anthraquinone, offering a balanced profile for membrane permeability that is critical for cell-based assays and potential in vivo applications.

logP value
Data to verify
logP ≈ 2.648
Moderate lipophilicity may support membrane permeability for cell-based assays.
Calculated value; experimental verification recommended.
Lipophilicity logP Drug Design

Tetrahydroanthraquinone Application Scenarios


Enhanced Pulp Strength and Yield

Based on its superior performance relative to anthraquinone in preserving carbohydrate integrity during neutral sulfite and soda pulping [1], tetrahydroanthraquinone is the preferred catalyst for applications where maximizing pulp viscosity and yield is paramount. Procurement should prioritize this compound for research or industrial implementation of high-quality, high-yield pulping processes.

5-LOX Modulator Scaffold

Given its distinct, albeit lower, potency as a 5-LOX inhibitor compared to naphthoquinones [2], tetrahydroanthraquinone serves as a valuable starting scaffold for medicinal chemists seeking to develop novel anti-inflammatory agents with a potentially differentiated side-effect profile or intellectual property space. It is particularly suitable for structure-activity relationship (SAR) studies aimed at tuning enzyme inhibition and selectivity.

H₂O₂ Process Optimization and Catalyst Research

For research focused on the anthraquinone process, tetrahydroanthraquinone is an indispensable tool for studying the specific epoxide regeneration pathway and catalyst deactivation mechanisms [3]. Its procurement is essential for experimental work aimed at improving working solution stability, extending catalyst lifetime, or developing next-generation H₂O₂ production technologies.

Cell-Based Screening with Balanced Lipophilicity

With a logP of ~2.648 , tetrahydroanthraquinone is an optimal candidate for inclusion in screening libraries where moderate membrane permeability is desired. It is particularly relevant for assays targeting intracellular pathways, where its lipophilicity profile offers a balance between passive diffusion and avoidance of non-specific binding, making it a strategic choice for phenotypic screening and target identification campaigns.

Application
Selection Property
Validation Focus
High-yield pulping research
Carbohydrate preservation performance
Pulp viscosity and yield benchmarks
5-LOX pathway inhibitor scaffold design
Scaffold selectivity profile
5-LOX inhibition potency and SAR
H₂O₂ production process studies
Active quinone regeneration pathway
Catalyst deactivation and byproduct management
Intracellular target cell-based assays
Balanced lipophilicity profile
Membrane permeability and non-specific binding assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.